N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Description
N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethoxyphenyl and dimethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have been shown to exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exert a range of biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-ethoxyaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-18-12-7-5-11(6-8-12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNXZGPEMLIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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